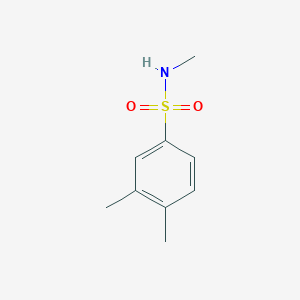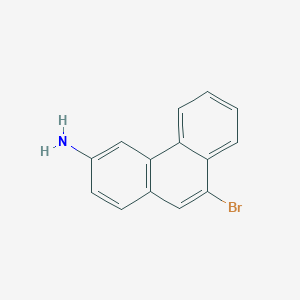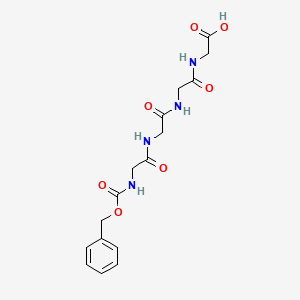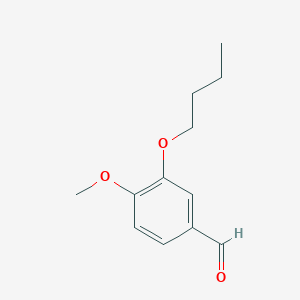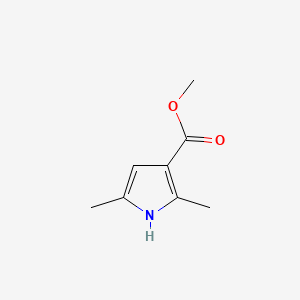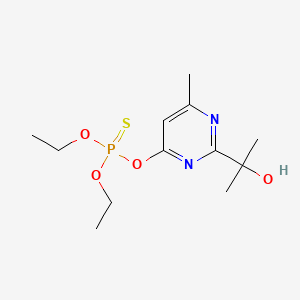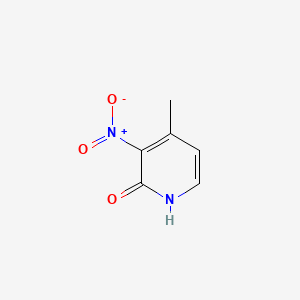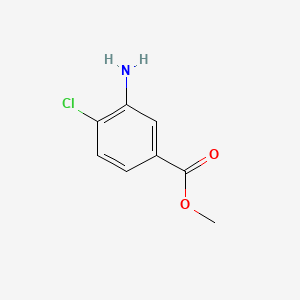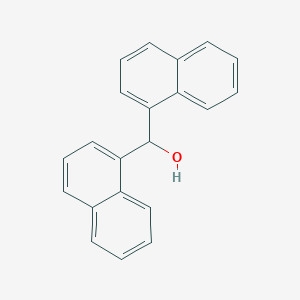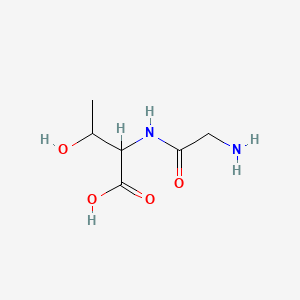
Glycyl-threonine
Overview
Description
Glycyl-threonine is a dipeptide composed of the amino acids glycine and threonine. It is a structural motif found in various proteins, including transmembrane proteins and natural proteins such as collagen and mucins . Glycyl-threonine plays a role in protein dimerization, as seen in the transmembrane helix of glycophorin A, where threonine stabilizes the dimer through hydrogen-bonding interactions . The presence of glycosylated threonine is also significant in biomimetic materials, which are of interest in biomedicine for their ability to mimic the structure and function of natural proteins .
Synthesis Analysis
The synthesis of glycyl-threonine and its derivatives can be complex. For instance, the preparation and polymerization of threonine N-Carboxyanhydride (NCA) have been challenging, but optimized routes have been developed to produce glycosylated and acetylated threonine NCAs of high analytical purity . Additionally, the GLY1 gene of Saccharomyces cerevisiae encodes an enzyme that catalyzes the cleavage of L-threonine to glycine, which is a critical step in the biosynthesis of glycine for cell growth .
Molecular Structure Analysis
The molecular structure of glycyl-threonine has been studied using various techniques. For example, solid-state nuclear magnetic resonance spectroscopy has provided high-resolution structural restraints on the conformation and packing of threonine in the glycophorin A dimer interface . X-ray diffraction studies have revealed the crystal structure of glycyl-L-threonine dihydrate, showing the planarity of the carboxyl and peptide groups and the extended conformation of the peptide chain .
Chemical Reactions Analysis
Glycyl-threonine is involved in several chemical reactions within biological systems. The enzyme encoded by the GLY1 gene can cleave both L-allo-threonine and L-threonine to produce glycine . In rat liver mitochondria, L-threonine is a precursor of glycine, and the pathway involves the coupled activities of threonine dehydrogenase and 2-amino-3-oxobutyrate CoA-ligase .
Physical and Chemical Properties Analysis
The physical and chemical properties of glycyl-threonine are influenced by its interactions with water and other molecules. The experimental electron density distribution in glycyl-L-threonine dihydrate has been investigated, and the electrostatic potential around the molecule has been discussed in terms of molecular interactions . The crystal structure of glycyl-d-threonine dihydrate has also been determined, providing insights into the influence of hydrogen bonding on N-H and O-H bond distances and angles .
Scientific Research Applications
1. Structural Science
- Application : The experimental electron density distribution in glycyl-L-threonine dihydrate has been investigated .
- Methods : Single-crystal X-ray diffraction data at 110 K to a resolution of (sin / )= 1.2 A˚ÿ1 was used. Multipolar pseudo-atom refinement was carried out against 5417 observed data and the molecular electron density was analyzed using topological methods .
- Results : The experimental electrostatic potential around the molecule is discussed in terms of molecular interactions .
2. Industrial Microbiology & Biotechnology
- Application : Modification of glycolysis and its effect on the production of l-threonine in Escherichia coli .
- Methods : Attempted to reduce acetate production by redirecting glycolysis flux to the pentose phosphate pathway by deleting the genes encoding phosphofructokinase (pfk) and/or pyruvate kinase (pyk) in an l-threonine-producing strain of E. coli, THRD .
- Results : All mutants produced more NADPH than THRD did. These results demonstrated that modification of glycolysis in E. coli THRD reduced acetate production and increased accumulation of l-threonine .
3. Peptide and Protein Chemistry
Safety And Hazards
properties
IUPAC Name |
2-[(2-aminoacetyl)amino]-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4/c1-3(9)5(6(11)12)8-4(10)2-7/h3,5,9H,2,7H2,1H3,(H,8,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIFSFOFKGKIRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90949914 | |
| Record name | N-(2-Amino-1-hydroxyethylidene)threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90949914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glycyl-Threonine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028851 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Glycyl-threonine | |
CAS RN |
27174-15-8 | |
| Record name | N-(2-Amino-1-hydroxyethylidene)threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90949914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-glycyl-DL-threonine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.882 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



